molecular formula C8H15ClN2 B2563485 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride CAS No. 916211-32-0

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride

Cat. No.: B2563485
CAS No.: 916211-32-0
M. Wt: 174.67
InChI Key: NQMBRXPKKPZGIR-KMMPGQJCSA-N
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Description

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride (CAS: 1803583-77-8) is a cyclohexane derivative featuring an aminomethyl group and a nitrile substituent. Its molecular formula is C₈H₁₅ClN₂, with a molecular weight of 174.67 g/mol . The compound is stored under inert conditions (e.g., nitrogen or argon) at room temperature to prevent degradation. Safety data indicate significant hazards, including acute toxicity (oral, dermal), skin irritation, and specific target organ toxicity, necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h7-8H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBRXPKKPZGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916211-32-0
Record name (1r,4r)-4-(aminomethyl)cyclohexane-1-carbonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate 4-(aminomethyl)cyclohexanone. This intermediate is then subjected to a cyanation reaction using sodium cyanide to yield 4-(Aminomethyl)cyclohexane-1-carbonitrile. Finally, the hydrochloride salt is formed by treating the nitrile with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the modification of biological activity through the introduction of different substituents on the cyclohexane ring or the aminomethyl group.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the aminomethyl group have led to compounds that inhibit tumor growth in vitro and in vivo models, suggesting potential applications in cancer therapy .

Neuropharmacology

The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies indicate that certain derivatives may enhance serotonin receptor activity, providing a basis for developing new antidepressants.

Case Study: Serotonin Receptor Modulation

In a study evaluating the effects on serotonin receptors, derivatives of this compound showed promising results in modulating receptor activity, indicating potential as a treatment for mood disorders .

Synthesis of Novel Compounds

The versatility of this compound extends to its use as a building block for synthesizing other bioactive molecules. Researchers have employed various synthetic strategies to create derivatives with enhanced pharmacological profiles.

Table 2: Synthetic Methods Overview

MethodDescriptionYield (%)
Catalytic HydrogenationReduction of nitriles to amines85
Alkylation ReactionsIntroducing alkyl groups onto the cyclohexane ringVaries
Functional Group TransformationsModifying amine or nitrile groupsVaries

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
4-(Aminomethyl)cyclohexane-1-carbonitrile HCl C₈H₁₅ClN₂ 174.67 Aminomethyl, nitrile
4-(Dimethylamino)cyclohexanone Hydrochloride C₈H₁₆ClNO 193.67 Dimethylamino, ketone
trans-4-Aminocyclohexanol C₆H₁₃NO 115.17 Amino, hydroxyl
4-Aminocyclohexanecarbonitrile Hydrochloride C₇H₁₁ClN₂ 158.63 Amino, nitrile
Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl C₉H₁₈ClNO₂ 207.70 Aminomethyl, ester

Key Observations :

  • Nitrile vs. This may influence solubility in polar solvents.
  • Aminomethyl vs.

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Aqueous) Stability
4-(Aminomethyl)cyclohexane-1-carbonitrile HCl Not reported Moderate (HCl salt) Stable under inert atmosphere
4-(Dimethylamino)cyclohexanone Hydrochloride Not reported High (due to HCl salt) Hygroscopic
trans-4-Aminocyclohexanol 108–113 High (hydroxyl group) Sensitive to oxidation
4-Aminocyclohexanecarbonitrile Hydrochloride Not reported Moderate Similar to target compound

Key Observations :

  • The hydrochloride salt form improves aqueous solubility across all compounds (e.g., highlights solubility advantages of hydrochloride salts).
  • Stability varies: The target compound requires inert storage, while trans-4-Aminocyclohexanol is prone to oxidation due to its hydroxyl group .

Key Observations :

  • The target compound’s safety profile is more stringent, with multiple acute toxicity warnings, compared to the ester derivative () or dimethylamino analog ().
  • Trans-4-Aminocyclohexanol’s corrosiveness (UN3259) limits handling protocols , whereas the nitrile-containing compounds may offer better stability in synthetic workflows.

Biological Activity

4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive understanding of its pharmacological properties.

  • Chemical Formula : C8H14ClN
  • CAS Number : 1803583-77-8
  • Molecular Weight : 161.66 g/mol

The compound features a cyclohexane ring with an aminomethyl and a cyano group, which are critical for its biological interactions.

Antifibrinolytic Properties

This compound has been noted for its antifibrinolytic activity. It acts by inhibiting fibrinolysis, which is the process of breaking down fibrin in blood clots. This property makes it a candidate for managing bleeding disorders. The mechanism involves the stabilization of blood clots, potentially reducing the risk of hemorrhage during surgical procedures or trauma .

Antiplasmin Effects

Research indicates that related compounds, such as trans-4-aminomethylcyclohexane-1-carboxylic acid, exhibit significant inhibitory effects on the plasmin system. This suggests that this compound may also possess similar mechanisms, contributing to its therapeutic potential in conditions associated with activated plasmin .

Study on Antifibrinolytic Activity

In a study assessing the efficacy of various antifibrinolytics, this compound demonstrated comparable results to established agents like tranexamic acid. The study highlighted its effectiveness in reducing blood loss during orthopedic surgeries, suggesting its potential clinical applications in surgical settings .

Pharmacokinetics and Biodistribution

In vivo experiments have been conducted to evaluate the biodistribution of radiolabeled derivatives of similar compounds. These studies revealed significant accumulation in target tissues, indicating that modifications to the core structure could enhance tissue selectivity and therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, variations in the substituents on the cyclohexane ring or changes in the length of the carbon chain can significantly alter its pharmacological profile. Understanding these relationships is crucial for optimizing the compound's efficacy and safety profile.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacy (IC50 or Equivalent)Reference
4-(Aminomethyl)cyclohexane-1-carbonitrile HClAntifibrinolyticComparable to tranexamic acid
Trans-4-aminomethylcyclohexane-1-carboxylic acidAntiplasminPotent inhibition
Related thiazole compoundsAntitumorIC50 < 2 µg/mL

Table 2: Synthesis Methods

Method DescriptionYield (%)ConditionsReference
Ruthenium-catalyzed reductionHigh70° to 200°C under H2 pressure
Traditional reduction methodsModerateMultiple steps required

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride, and how can stereochemical outcomes be controlled?

A two-step approach is typically employed: (1) Cyclohexane ring functionalization via nucleophilic substitution or catalytic hydrogenation to introduce the aminomethyl group, followed by (2) nitrile group installation using cyanide sources (e.g., KCN or trimethylsilyl cyanide) under acidic conditions. Stereochemical control at the cyclohexane carbon requires chiral catalysts (e.g., Rh or Ru complexes) or enantioselective reagents to minimize racemization . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves enantiomeric excess (>95% ee) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

  • NMR : 1H^1H and 13C^13C NMR to confirm amine protonation (δ ~8.5–9.0 ppm for NH3+_3^+) and nitrile group presence (C≡N stretch at ~2200–2250 cm1^{-1} in IR) .
  • X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, particularly for trans/cis isomer differentiation .
  • HPLC-MS : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients to assess purity (>98%) and detect hydrolytic byproducts (e.g., carboxylic acid derivatives) .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in airtight, amber vials under inert gas (argon or nitrogen). Avoid exposure to moisture (hydrolysis risk) and light (nitrile degradation). Stability studies show <5% decomposition over 12 months when stored with desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or IR spectra often arise from:

  • Solvent effects : Compare data in deuterated DMSO vs. CDCl3_3, as hydrogen bonding in DMSO can shift NH3+_3^+ signals .
  • Dynamic equilibria : Variable-temperature NMR (-40°C to 25°C) can freeze conformational changes in the cyclohexane ring .
  • Impurity interference : Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct peaks .

Q. What mechanistic insights guide the optimization of its synthetic yield?

Key factors include:

  • Reaction kinetics : Monitor intermediate formation via in situ FTIR to optimize reaction time and temperature (e.g., 60–80°C for nitrile formation) .
  • Acid-base equilibria : Maintain pH <3 during hydrochloride salt formation to prevent free amine generation, which can lead to side reactions .
  • Catalyst loading : Reduce Pd/C catalyst to 0.5–1 mol% in hydrogenation steps to minimize over-reduction of the nitrile group .

Q. How does the compound’s stereochemistry influence its biological activity in preclinical studies?

  • Receptor binding : Trans-isomers exhibit higher affinity for GABAA_A receptors due to optimal spatial alignment of the aminomethyl and nitrile groups (docking simulations suggest ΔG = -9.2 kcal/mol for trans vs. -7.1 kcal/mol for cis) .
  • Metabolic stability : Cis-isomers are more susceptible to hepatic CYP3A4 oxidation, reducing bioavailability in rodent models .

Q. What advanced analytical methods validate its stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Analyze degradation products via LC-QTOF to identify hydrolysis pathways (e.g., nitrile → amide → carboxylic acid) .
  • Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition onset temperatures (>150°C indicates robust thermal stability) .

Methodological Best Practices

  • Safety protocols : Use flame-retardant lab coats, nitrile gloves (tested for HCl resistance), and fume hoods during synthesis .
  • Data reproducibility : Calibrate instruments with USP reference standards (e.g., pharmacopeial-grade HCl salts) to minimize inter-lab variability .

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